7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with morpholine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which plays a crucial role in glycoprotein folding quality control in the endoplasmic reticulum. By binding to the enzyme, the compound disrupts its activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 5-Chloro-8-hydroxyquinoline
- 7-Chloroquinoline
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
Comparison: Compared to these similar compounds, 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol exhibits unique properties due to the presence of both the chloro and morpholin-4-ylmethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
7-chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H15ClN2O2/c15-12-8-10(9-17-4-6-19-7-5-17)11-2-1-3-16-13(11)14(12)18/h1-3,8,18H,4-7,9H2 |
InChI Key |
YKFTZWLZSNVQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)Cl |
solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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